molecular formula C17H18N2O2S B5818127 N-[(2,5-dimethylphenyl)carbamothioyl]-2-methoxybenzamide

N-[(2,5-dimethylphenyl)carbamothioyl]-2-methoxybenzamide

Cat. No.: B5818127
M. Wt: 314.4 g/mol
InChI Key: XGXMCPSVUWWFCS-UHFFFAOYSA-N
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Description

N-[(2,5-dimethylphenyl)carbamothioyl]-2-methoxybenzamide is an organic compound that belongs to the class of thiourea derivatives This compound is characterized by the presence of a thiourea group attached to a benzamide moiety, which is further substituted with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethylphenyl)carbamothioyl]-2-methoxybenzamide typically involves the reaction of 2,5-dimethylaniline with carbon disulfide and a suitable base to form the corresponding dithiocarbamate. This intermediate is then reacted with 2-methoxybenzoyl chloride under basic conditions to yield the desired thiourea derivative. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethylphenyl)carbamothioyl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(2,5-dimethylphenyl)carbamothioyl]-2-methoxybenzamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound may inhibit the activity of essential enzymes in bacterial cells, leading to cell death. The thiourea group can form strong interactions with metal ions or active sites of enzymes, disrupting their normal function.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2,4-dimethylphenyl)carbamothioyl]-2-methylbenzamide
  • N-{[(2,5-dimethylphenyl)carbamothioyl]amino}cyclobutanecarboxamide

Uniqueness

N-[(2,5-dimethylphenyl)carbamothioyl]-2-methoxybenzamide is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This substitution can enhance its potential as a versatile intermediate in organic synthesis and its effectiveness in medicinal applications.

Properties

IUPAC Name

N-[(2,5-dimethylphenyl)carbamothioyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-11-8-9-12(2)14(10-11)18-17(22)19-16(20)13-6-4-5-7-15(13)21-3/h4-10H,1-3H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXMCPSVUWWFCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)NC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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